Dioleyl thiodipropionate
Description
Historical Context and Evolution of Thiodipropionate Ester Research
The investigation into thiodipropionate esters as functional chemical additives began in the mid-20th century. Initial research was driven by the need to develop effective sulfur-based antioxidants to protect synthetic polymers from degradation. Early studies focused on saturated dialkyl esters, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), which demonstrated considerable efficacy in stabilizing polyolefins against thermal degradation. chemicalbook.com These compounds function as secondary antioxidants, or hydroperoxide decomposers. chemicalbook.comuvabsorber.com
A significant evolution in this research area occurred in the 1990s with the introduction of thiodipropionate esters containing unsaturated alkyl chains, such as oleyl (C18:1). This development marked a strategic shift, as the unsaturated chains imparted greater solubility in nonpolar matrices and improved oxidative resistance at elevated processing temperatures. The specific synthesis of dioleyl thiodipropionate (DOTDP) for use in materials like syndiotactic polybutadiene (B167195) was documented in patents from this era, highlighting its ability to reduce discoloration and enhance melt flow stability. The long history of scientific inquiry into the antioxidant mechanisms of these esters is well-documented in chemical literature. rsc.orgresearchgate.net
Scope and Significance of this compound in Contemporary Chemical Science
This compound is recognized primarily for its role as a secondary antioxidant. Unlike primary antioxidants (e.g., hindered phenols) that interrupt degradation by scavenging free radicals, DOTDP works by decomposing hydroperoxides into stable, non-radical products. uvabsorber.com This mechanism prevents the propagation of chain reactions in the auto-oxidation cycle of materials.
The key to the efficacy of thiodipropionate esters is their synergistic relationship with primary antioxidants. akrochem.com When used in combination, hindered phenols trap initial radicals while DOTDP eliminates the resulting hydroperoxides, providing a much more robust and long-lasting stabilization against thermal aging. specialchem.com
In polymer science , this synergy is crucial. DOTDP is used to enhance the long-term heat aging properties of various polymers, including polypropylene (B1209903) (PP), acrylonitrile-butadiene-styrene (ABS), and high-density polyethylene (B3416737) (HDPE). akrochem.com
In the cosmetics industry , DOTDP's significance is multifunctional. The unsaturated oleyl chains improve its compatibility with lipid-rich formulations. It serves as an effective antioxidant, preventing the oxidation of oils and fats in products like moisturizers and sunscreens, thereby extending their shelf life. It also acts as a stabilizer for emulsions and as an emollient that provides a smooth application feel and helps with skin moisture retention.
Below is a table detailing the key chemical properties of this compound.
Table 1: Chemical Properties of this compound| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | [(Z)-octadec-9-enyl] 3-[3-[(Z)-octadec-9-enoxy]-3-oxopropyl]sulfanylpropanoate | nih.gov |
| Molecular Formula | C42H78O4S | nih.gov |
| Molecular Weight | 679.1 g/mol | nih.gov |
| CAS Number | 17043-10-6 | nih.gov |
| Appearance | Liquid at room temperature | |
| Solubility | Insoluble in water; soluble in hydrocarbons and esters |
| Thermal Decomposition | Onset at 220–250°C | |
Current Research Landscape and Knowledge Gaps in this compound Studies
The current research on this compound is focused on several key areas. A primary avenue of investigation is the optimization of its synergistic effects with other classes of antioxidants. Researchers use advanced analytical techniques, such as Differential Scanning Calorimetry (DSC), to quantify the improvements in oxidative induction time (OIT) when DOTDP is blended with primary antioxidants in various polymer matrices.
Another expanding research front is the exploration of novel applications for thiodipropionate esters. Recent studies have examined the potential of using these compounds as regeneration agents for reclaimed asphalt (B605645) pavements (RAP), indicating a versatility that extends beyond traditional polymer and cosmetic applications. Furthermore, the core chemical structure of thiodipropionates is being adapted in advanced material science; for instance, it has been incorporated into the structure of pH- and light-responsive micelles designed for controlled drug delivery in cancer therapy. researchgate.net
Despite extensive study, knowledge gaps remain. A complex area requiring further investigation is the potential for thiodipropionate esters to exhibit pro-oxidant effects under specific conditions. rsc.org Research has suggested that the sulphoxide products formed during hydroperoxide decomposition can, in some circumstances, react further to produce radical species, a nuance that complicates their role as purely preventative antioxidants. rsc.org Fully characterizing the performance and degradation pathways of DOTDP in new generations of sustainable and bio-based polymers is another area where further research is needed.
Interdisciplinary Perspectives in this compound Investigations
The study and application of this compound are inherently interdisciplinary, spanning several branches of chemical and material science.
Polymer Chemistry : This field investigates DOTDP for its critical role in the thermal stabilization of a wide range of plastics and synthetic rubbers. Research focuses on its ability to enhance the processing stability and service life of materials subjected to high temperatures and oxidative environments. akrochem.com
Cosmetic Science : Here, the focus is on the compound's multifunctionality. It is studied not only as an antioxidant to preserve product integrity but also as a formulation stabilizer and an emollient that improves the sensory properties and hydrating effects of skincare and haircare products. chemicalbook.com
Materials Science : This discipline explores broader applications. DOTDP's stabilizing properties are being leveraged in the formulation of industrial lubricants and greases. Its potential use in civil engineering as an additive to modify and rejuvenate asphalt binders represents an emerging area of materials research.
Biomedical and Pharmaceutical Science : A new frontier for the thiodipropionate chemical structure is in the biomedical field. Researchers are incorporating this moiety into the backbone of advanced block copolymers to create stimuli-responsive nanoparticles. researchgate.net These sophisticated systems are being designed for targeted and controlled drug release, demonstrating the translation of polymer stabilization chemistry into advanced therapeutic platforms. researchgate.net
Structure
2D Structure
Properties
CAS No. |
17043-10-6 |
|---|---|
Molecular Formula |
C42H78O4S |
Molecular Weight |
679.1 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] 3-[3-[(Z)-octadec-9-enoxy]-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C42H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18- |
InChI Key |
NTPFJSYVROWMFR-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Other CAS No. |
17043-10-6 |
Origin of Product |
United States |
Synthetic Methodologies for Dioleyl Thiodipropionate and Analogues
Advanced Synthetic Routes for Thiodipropionate Esters
The primary routes to synthesizing thiodipropionate esters, including dioleyl thiodipropionate, involve the formation of ester bonds between 3,3'-thiodipropionic acid and a corresponding alcohol.
The most conventional method for producing this compound is the direct acid-catalyzed esterification of 3,3'-thiodipropionic acid (TDPA) with oleyl alcohol. This process typically utilizes a strong acid catalyst to facilitate the reaction. To ensure the reaction proceeds to completion and to maximize the yield of the diester, an excess of the alcohol is often used.
Key parameters for this reaction include temperature control and the removal of water, a byproduct of the esterification, which drives the equilibrium towards the product side. The reaction is generally performed under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the unsaturated oleyl chains, which could lead to undesirable side products.
Another important synthetic pathway is transesterification. In this method, a short-chain dialkyl thiodipropionate, such as dimethylthiodipropionate, is reacted with a long-chain fatty alcohol like oleyl alcohol. google.com This process is also catalyzed, often by an alkali catalyst like a titanate ester, and is advantageous for producing high-purity higher diesters. google.comchemicalbook.com The synthesis of the dimethylthiodipropionate intermediate itself is achieved through the Michael addition of hydrogen sulfide (B99878) to methyl acrylate (B77674). google.comorgsyn.org
Below is a table summarizing typical conditions for the direct esterification synthesis of this compound.
| Parameter | Condition | Purpose | Source |
| Reactants | 3,3'-Thiodipropionic Acid & Oleyl Alcohol | Forms the this compound structure | |
| Molar Ratio | 1:2.2 (Acid to Alcohol) | Ensures complete conversion of the acid | |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | Protonates the carboxylic acid to facilitate nucleophilic attack | |
| Temperature | 110–120°C | Provides energy to overcome the activation barrier | |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of unsaturated oleyl chains | |
| Reaction Time | 6–8 hours | Allows the reaction to proceed to completion | |
| Byproduct Removal | Removal of water | Drives the reaction equilibrium toward the products | google.com |
This table is interactive. You can sort and filter the data.
Enzymatic synthesis represents a significant advancement in the production of esters, offering high selectivity and milder reaction conditions compared to traditional chemical methods. Lipases are particularly effective biocatalysts for esterification reactions. The synthesis of oleyl esters, which are analogues to the oleyl portion of this compound, has been successfully demonstrated using immobilized lipases. ejbiotechnology.inforesearchgate.netscholaris.ca
A notable example is the use of immobilized lipase (B570770) B from Candida antarctica (often known by the trade name Novozym 435) for the esterification of oleic acid and oleyl alcohol to produce oleyl oleate, a liquid wax ester. ejbiotechnology.inforesearchgate.net Research has optimized various parameters, including reaction time, temperature, and substrate molar ratio, to achieve yields greater than 95%. ejbiotechnology.inforesearchgate.net Importantly, these enzymatic reactions can often be performed in solvent-free systems, which enhances their green credentials. jst.go.jpgoogle.com
The synthesis of polyesters containing thioether functions has also been achieved through lipase-catalyzed esterification of 3,3'-thiodipropionic acid with diols, demonstrating the versatility of enzymes in forming thio-containing esters. nih.gov
The table below details optimized conditions for the enzymatic synthesis of oleyl oleate, a representative oleyl ester.
| Parameter | Optimized Condition | Enzyme | Yield | Source |
| Reaction Time | 5 minutes | Immobilized Candida antarctica lipase | >95% | ejbiotechnology.info, researchgate.net |
| Temperature | 40–50°C | Immobilized Candida antarctica lipase | >95% | ejbiotechnology.info, researchgate.net |
| Substrate Ratio | 2:1 (Oleyl alcohol to Oleic acid) | Immobilized Candida antarctica lipase | >95% | ejbiotechnology.info, researchgate.net |
| Enzyme Amount | 0.2–0.4 g | Immobilized Candida antarctica lipase | >95% | ejbiotechnology.info, researchgate.net |
| Solvent | Organic solvents with log P ≥ 3.5 or solvent-free | Immobilized Candida antarctica lipase | >95% | ejbiotechnology.info, researchgate.net |
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Catalytic Systems in Thiodipropionate Production
Catalysis is central to the synthesis of this compound, whether through traditional or modern routes. The choice between homogeneous and heterogeneous catalysis depends on factors like reaction efficiency, catalyst cost, and ease of product purification.
Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants, typically dissolved in the reaction solvent. wikipedia.org In the context of this compound synthesis via direct esterification, mineral acids like sulfuric acid and organic acids like p-toluenesulfonic acid are common homogeneous catalysts.
These catalysts function by protonating the carbonyl oxygen of the thiodipropionic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by oleyl alcohol. While effective, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the final product, which can require neutralization and washing steps that generate waste. wikipedia.org
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants. rsc.org This approach is gaining traction in chemical synthesis due to the significant advantage of easy catalyst separation and potential for recycling.
For thioester formation, various heterogeneous systems have been explored. For instance, iron(III) chloride (FeCl₃) has been reported as a simple, efficient, and recyclable heterogeneous catalyst for the synthesis of thioesters from acid chlorides and thiols in solvent-free conditions. tudelft.nl While this specific reaction differs from the direct esterification of this compound, it highlights the potential of solid acid catalysts in thioesterification.
More advanced research has demonstrated the use of supported metal nanoparticle catalysts for reactions involving thioesters. rsc.org For example, nickel, palladium, or rhodium nanoparticles supported on materials like ceria (CeO₂) or hydroxyapatite (B223615) have been used for the decarbonylation of aryl thioesters to produce thioethers. rsc.org These systems showcase the ongoing development of robust heterogeneous catalysts for transformations involving sulfur-containing organic compounds.
| Catalyst Type | Phase | Examples | Advantages | Disadvantages |
| Homogeneous | Same phase as reactants (liquid) | Sulfuric acid, p-Toluenesulfonic acid | High activity, good selectivity, mild reaction conditions | Difficult to separate from product, not typically recyclable, potential for waste generation |
| Heterogeneous | Different phase from reactants (solid) | FeCl₃, Supported metal nanoparticles (e.g., Pd/HAP) | Easy separation from product, recyclable, suitable for continuous processes | Can have lower activity than homogeneous counterparts, potential for leaching |
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Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com The synthesis of this compound can be evaluated and improved through the lens of these principles.
Prevention of Waste : Traditional esterification methods can generate waste during catalyst neutralization and purification. Advanced methods, particularly those using recyclable heterogeneous catalysts or solvent-free enzymatic processes, align better with the principle of waste prevention. tudelft.nlyoutube.com
Atom Economy : Direct esterification has a good atom economy, as the main byproduct is water. Transesterification routes also strive for high atom economy.
Use of Safer Solvents and Auxiliaries : The development of solvent-free synthesis methods is a key green innovation. mdpi.com Both lipase-catalyzed reactions and some heterogeneous catalytic systems can be conducted without organic solvents, significantly reducing the environmental impact. google.comtudelft.nl
Design for Energy Efficiency : Enzymatic reactions are often conducted at or near ambient temperatures and pressures, making them more energy-efficient than traditional methods that require elevated temperatures for extended periods. ejbiotechnology.inforesearchgate.netyoutube.com
Use of Renewable Feedstocks : While 3,3'-thiodipropionic acid is typically derived from petrochemical sources, oleyl alcohol is derived from oleic acid, which can be sourced from renewable vegetable oils and animal fats. This incorporates a degree of renewability into the final molecule.
Catalysis : The use of catalysts is inherently a green principle. Biocatalysts (enzymes) are particularly advantageous as they are biodegradable, highly specific, and operate under mild conditions. nih.gov Heterogeneous catalysts are favored for their recyclability, which minimizes waste. rsc.orgtudelft.nl
Solvent-Free Reaction Methodologies
The elimination of organic solvents is a key goal in green chemistry, as it reduces processing costs, environmental impact, and safety hazards. For the synthesis of this compound, solvent-free methodologies have been successfully developed for both conventional and enzyme-catalyzed processes.
Conventional acid-catalyzed esterification can be performed without solvents by reacting 3,3'-thiodipropionic acid with oleyl alcohol. This process typically requires elevated temperatures, often between 110-120°C, under an inert atmosphere to prevent the oxidation of the unsaturated oleyl chains. The reaction can proceed without a catalyst, though acid catalysts like sulfuric acid or p-toluenesulfonic acid are often used. google.com To drive the reaction to completion, water, a byproduct of the esterification, is continuously removed, often under vacuum. google.comgoogle.com
Enzymatic esterification presents a milder, more sustainable alternative. Lipases, such as Candida antarctica Lipase B (CALB), are effective catalysts for the esterification of 3,3'-thiodipropionic acid with oleyl alcohol under solvent-free conditions. google.com These reactions are conducted at significantly lower temperatures (typically 60-70°C) to maintain the enzyme's activity and the integrity of the oleyl alcohol. The removal of reaction water is also crucial for achieving high conversion rates, which can be accomplished using molecular sieves or vacuum systems. google.com Solvent-free enzymatic synthesis can achieve high conversion rates, with some studies reporting up to 94% conversion at 70°C.
| Parameter | Solvent-Free Conventional Method | Solvent-Free Enzymatic Method |
|---|---|---|
| Catalyst | None or Acid (e.g., H₂SO₄, p-TsOH) | Lipase (e.g., Candida antarctica Lipase B) |
| Temperature | 110–250°C google.com | 60–70°C |
| Reaction Time | 1–10 hours google.com | Varies based on enzyme activity |
| Water Removal | Distillation under vacuum or inert gas stream google.com | Molecular sieves or vacuum google.com |
| Key Advantages | Established process, potentially faster reaction times. | Higher selectivity, minimal byproducts, enhanced sustainability, mild conditions. |
Sustainable Feedstock Utilization in Thiodipropionate Production
The sustainability of this compound production is intrinsically linked to the origin of its primary feedstocks: 3,3'-thiodipropionic acid and oleyl alcohol. Oleyl alcohol is a fatty alcohol derived from oleic acid, an omega-9 fatty acid abundant in various vegetable and animal fats. The focus on sustainability has driven interest in sourcing oleic acid from non-edible and waste-stream oils to avoid competition with food production. rug.nlitb.ac.id
Jatropha oil, derived from the non-edible plant Jatropha curcas, is a promising sustainable feedstock. rug.nlitb.ac.id It is recognized for its potential in biofuel production and can serve as a source for oleic acid. itb.ac.id Other significant sources include palm oil, soybean oil, and rapeseed oil. rug.nlitb.ac.id While these are major edible oils, the use of lower-grade or waste streams from their processing can improve the sustainability profile. The move towards a bio-based economy encourages the use of such renewable resources, processed in integrated biorefineries that valorize all components of the raw material. mdpi.com
The other precursor, 3,3'-thiodipropionic acid, is typically synthesized from commodity chemicals. One method involves the reaction of hydrogen sulfide with a lower acrylate ester, such as methyl acrylate. chemicalbook.com The sustainability of this component depends on the production methods of its own precursors. As the chemical industry shifts towards greener processes, the production of these fundamental building blocks is also expected to rely more heavily on renewable feedstocks and energy sources. nih.govdtu.dk
| Feedstock Source | Typical Oleic Acid Content (%) | Notes on Sustainability |
|---|---|---|
| Jatropha Oil | ~43% | Non-edible crop, can be grown on marginal land, avoiding competition with food crops. rug.nlitb.ac.id |
| Palm Oil | ~40% | High-yield crop, but sustainability is linked to responsible land use and prevention of deforestation. itb.ac.id |
| Rapeseed Oil | ~61% | Major oilseed crop; sustainability can be enhanced by using byproducts and waste streams. itb.ac.id |
| Soybean Oil | ~23% | Widely available; a significant feedstock for the chemical industry. itb.ac.id |
Mechanistic Investigations of Dioleyl Thiodipropionate Reactivity
Kinetic and Thermodynamic Aspects of Thiodipropionate Reactions
Understanding the rates and energy requirements of the reactions involving dioleyl thiodipropionate is crucial for predicting its efficiency as an antioxidant under various conditions. Kinetic and thermodynamic analyses provide insight into the speed of the protective reactions and the stability of the intermediates formed.
The rate at which this compound decomposes hydroperoxides is a critical measure of its performance. The kinetics of hydroperoxide decomposition can be complex and may depend on the concentration of the reactants. researchgate.net For instance, at high concentrations, the decomposition may follow a bimolecular process, while a unimolecular pathway might be more prevalent at lower concentrations. researchgate.net
For any chemical reaction to proceed, the reactants must acquire a minimum amount of energy, known as the activation energy (Ea). wikipedia.orgsavemyexams.com This energy is required to reach the transition state, which is a high-energy, unstable molecular arrangement that exists transiently as reactants are converted into products. youtube.comkhanacademy.org A lower activation energy corresponds to a faster reaction rate, as a larger fraction of molecules will possess sufficient energy to overcome the energy barrier at a given temperature. khanacademy.org
For thiodipropionate esters, an estimated activation energy for the hydrolysis of the ester linkage is approximately 45 kJ/mol. While this pertains to hydrolysis rather than the primary antioxidant reaction, it provides a scale for the energies involved in transformations of this class of molecules. The activation energy for the crucial hydroperoxide decomposition steps will dictate the efficiency of this compound as an antioxidant at different temperatures. A catalyst functions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. wikipedia.orgyoutube.com The characterization of the transition states involved in the oxidation of the thioether and the subsequent reactions would provide a more complete picture of the reaction energetics.
Table 2: Illustrative Kinetic and Thermodynamic Parameters for Thiodipropionate-Related Reactions
| Parameter | Description | Typical Value/Observation | Reference |
|---|---|---|---|
| Reaction Order | Describes how the reaction rate depends on the concentration of reactants. | Can be unimolecular or bimolecular for hydroperoxide decomposition depending on concentration. | researchgate.net |
| Rate-Determining Step | The slowest step in a multi-step reaction, governing the overall rate. | The step with the highest energy transition state. | |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Estimated at ~45 kJ/mol for ester cleavage in Dilauryl thiodipropionate. | |
| Transition State | A high-energy, unstable intermediate state between reactants and products. | Always at a higher energy level than reactants or products. | khanacademy.org |
Advanced Analytical Characterization of Dioleyl Thiodipropionate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation of dioleyl thiodipropionate from other components in a sample, enabling accurate quantification. The choice of technique often depends on the complexity of the sample matrix and the required sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating and quantifying components in a mixture. drawellanalytical.com It is particularly well-suited for the analysis of thiodipropionate esters like this compound. In a typical HPLC setup, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure. The separation is based on the differential partitioning of the analytes between the two phases.
The application of HPLC is crucial in various fields, including the pharmaceutical and food industries, for quality control and to meet regulatory standards. drawellanalytical.com For instance, it is used to monitor and validate manufacturing processes. In the context of thiodipropionate esters, HPLC can be used to confirm the formation of the ester bond during synthesis and to minimize side reactions. The technique's versatility allows for the analysis of a wide range of sample types, including chemical substances, proteins, and nucleic acids. drawellanalytical.com
| Parameter | Description | Relevance to Thiodipropionate Analysis |
| Stationary Phase | The solid material in the column that interacts with the sample components. Common types include silica (B1680970) or chemically modified silica. | The choice of stationary phase is critical for achieving optimal separation of different thiodipropionate esters and other additives in a formulation. |
| Mobile Phase | The solvent that carries the sample through the column. The composition can be varied to optimize separation. | A gradient elution, where the mobile phase composition changes over time, is often employed for complex samples containing various thioesters. |
| Detector | The component that measures the eluting compounds. UV-Vis detectors are common for compounds with chromophores. | For thiodipropionate esters, which may lack strong UV absorption, alternative detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (as in LC-MS) are often necessary. |
| Retention Time | The time it takes for a specific compound to travel through the column to the detector. | This is a qualitative parameter used to identify this compound based on its characteristic retention time under specific chromatographic conditions. |
| Peak Area | The area under the chromatographic peak, which is proportional to the concentration of the compound. | This is a quantitative parameter used to determine the amount of this compound in a sample. |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Thioester Analysis
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. When coupled with Mass Spectrometry (MS), it becomes a powerful tool for identifying and quantifying individual components of a mixture. researchgate.netnih.gov In GC-MS, the separated compounds from the GC column are introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. researchgate.net
GC-MS is particularly useful for the analysis of volatile and semi-volatile thioesters. The technique has been successfully applied to characterize the chemical components of complex biological matrices. nih.gov For thioester analysis, derivatization may sometimes be necessary to increase the volatility of the compounds. scite.ai The resulting mass spectra provide detailed structural information, allowing for the confident identification of this compound and related compounds.
| Parameter | Description | Relevance to Thioester Analysis |
| GC Column | A long, thin tube coated with a stationary phase. The choice of column depends on the volatility and polarity of the analytes. | A non-polar or mid-polar column is typically used for the separation of long-chain fatty acid esters like this compound. |
| Carrier Gas | An inert gas, such as helium or nitrogen, that carries the vaporized sample through the column. | The flow rate of the carrier gas affects the separation efficiency and analysis time. |
| Ionization Method | The process of converting neutral molecules into charged ions. Electron Ionization (EI) is a common method in GC-MS. | EI can cause extensive fragmentation, providing a detailed fingerprint mass spectrum that is useful for structural elucidation of thioesters. |
| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. Quadrupole and ion trap analyzers are frequently used. | The mass analyzer provides the mass spectrum, which is used to identify and quantify the separated thioesters. |
| Retention Index | A normalized measure of retention time that is less dependent on experimental conditions than retention time itself. | This can be used in conjunction with mass spectral libraries for more reliable identification of this compound. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. wikipedia.org This technique is particularly valuable for the analysis of complex mixtures containing compounds that are not suitable for GC analysis, such as non-volatile or thermally labile molecules. wikipedia.orgthermofisher.com LC-MS is widely used in various fields, including biotechnology, environmental monitoring, and the pharmaceutical industry. wikipedia.org
For the analysis of this compound, LC-MS offers several advantages. It can handle complex sample matrices and provides both separation and structural information in a single analysis. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for the detection of trace levels of the compound and its metabolites. nebiolab.com This is particularly important when analyzing this compound in biological or environmental samples.
| Parameter | Description | Relevance to Thiodipropionate Analysis |
| LC System | Typically an HPLC or UHPLC system for high-resolution separation. | The LC system separates this compound from other components in the sample prior to its introduction into the mass spectrometer. |
| Ionization Interface | The component that transfers the eluting compounds from the LC to the MS. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common interfaces. nebiolab.com | ESI is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like this compound, often producing intact molecular ions. |
| Mass Spectrometer | Can range from single quadrupole to high-resolution instruments like Orbitrap or Time-of-Flight (TOF) analyzers. | High-resolution mass spectrometry allows for the accurate mass determination of this compound, aiding in its unambiguous identification. |
| Tandem MS (MS/MS) | An advanced technique where ions of a specific mass are selected and fragmented to produce a secondary mass spectrum. | MS/MS is highly selective and can be used to quantify this compound in complex matrices with minimal interference. |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for determining the molecular structure of this compound and assessing its purity. These methods provide information about the functional groups present in the molecule and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. ebsco.comsioc.ac.cn It is based on the magnetic properties of atomic nuclei. ebsco.com By analyzing the NMR spectrum, it is possible to determine the chemical environment of each atom in a molecule, leading to its complete structural elucidation.
In the characterization of thiodipropionate esters, both ¹H NMR and ¹³C NMR are employed. ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the carbon skeleton. For this compound, specific chemical shifts in the NMR spectrum can be assigned to the protons and carbons of the oleyl and thiodipropionate moieties, confirming the structure of the ester.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained for this compound |
| ¹H | 0.5 - 10 | Provides information on the different types of protons, such as those in the alkyl chains, adjacent to the ester and sulfide (B99878) groups, and at the double bonds of the oleyl groups. |
| ¹³C | 0 - 220 | Reveals the carbon framework of the molecule, including the carbonyl carbons of the ester groups, the carbons of the thiodipropionate backbone, and the carbons of the oleyl chains. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. rub.deebsco.com It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecules to vibrate at specific frequencies. ebsco.com The resulting FTIR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to different functional groups. researchgate.net
For this compound, FTIR spectroscopy is used to confirm the presence of key functional groups. The spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group, the C-O stretching of the ester, and the C-S stretching of the thioether linkage. The presence and position of these bands provide strong evidence for the correct chemical structure of the compound. FTIR can also be used to monitor the synthesis of this compound by observing the appearance of the ester carbonyl band and the disappearance of the hydroxyl band of the alcohol reactant. researchgate.net
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance for this compound |
| C=O (Ester Carbonyl) | 1750 - 1735 | Confirms the presence of the ester functional groups. |
| C-O (Ester) | 1300 - 1000 | Indicates the presence of the ester linkage. |
| C-H (Alkyl) | 3000 - 2850 | Corresponds to the stretching vibrations of the C-H bonds in the long oleyl chains. |
| C=C (Olefinic) | 1680 - 1640 | Indicates the presence of the carbon-carbon double bonds in the oleyl groups. |
| C-S (Thioether) | 700 - 600 | Confirms the presence of the sulfide linkage in the thiodipropionate backbone. |
X-ray Fluorescence (XRF) and X-ray Diffraction (XRD) in Materials Contexts
The characterization of this compound, particularly within polymeric matrices where it serves as an antioxidant, necessitates techniques that can probe both elemental composition and structural arrangement. X-ray Fluorescence (XRF) and X-ray Diffraction (XRD) are powerful, non-destructive methods that provide complementary information in this context. researchgate.netlongdom.orgforcetechnology.com
X-ray Fluorescence (XRF)
XRF is a preferred method for the rapid and precise elemental analysis of additives in polymers. thermofisher.com Since this compound is a sulfur-containing compound, XRF is exceptionally well-suited for its detection and quantification. The technique works by irradiating a sample with a primary X-ray beam, causing atoms within the sample to emit secondary, or fluorescent, X-rays. labtorg.kz Each element produces a unique "fingerprint" of fluorescent X-rays, allowing for both qualitative identification and quantitative analysis. thermofisher.comlabtorg.kz
In the context of materials science, XRF is used as a process control tool to verify the concentration of additives like antioxidants in the final polymer product. thermofisher.comoptimech.co.nz It can accurately measure sulfur content, which is directly proportional to the amount of this compound present. The method requires minimal sample preparation, a significant advantage for industrial quality control. rigaku.com Modern XRF spectrometers can achieve low limits of detection for various elements critical in polymer formulations. azom.comazooptics.com For instance, the analysis of sulfur in petroleum products, a similar matrix, demonstrates the high precision of XRF in quantifying sulfur across a wide range of concentrations, from a few parts per million (ppm) to several percent. labtorg.kzrigaku.com
| Element | LOD (ppm) in Polypropylene (B1209903) (4200 W) | LOD (ppm) in Polypropylene (2500 W) |
|---|---|---|
| Sulfur (S) | 0.4 | 0.6 |
| Phosphorus (P) | 0.2 | 0.3 |
| Chlorine (Cl) | 0.2 | 0.3 |
| Titanium (Ti) | 0.1 | 0.1 |
| Iron (Fe) | 0.1 | 0.2 |
X-ray Diffraction (XRD)
XRD is an indispensable technique for investigating the crystalline structure of materials. rigaku.comucmerced.edu It operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern. forcetechnology.com This pattern provides information on phase composition, crystal structure, and crystallite size. forcetechnology.comrigaku.com
| Compound | Number of Carbon Atoms | d-Spacing (Å) |
|---|---|---|
| Methyl Stearate | 19 | ~23.7 |
| Ethyl Stearate | 20 | ~25.4 |
| n-Butyl Stearate | 22 | ~29.5 |
| n-Hexadecyl n-Hexadecanoate | 32 | 42.5 |
| n-Octadecyl n-Octadecanoate | 36 | 47.5 |
Electrophoretic Techniques for this compound Analysis
Electrophoretic techniques separate molecules based on their differential migration in an electric field, which is governed by their charge-to-size ratio. sciex.com These high-efficiency separation methods are particularly valuable for assessing the purity of chemical compounds.
Capillary Electrophoresis (CE) in Thioester Purity Testing
Capillary Electrophoresis (CE) has emerged as a powerful analytical tool with numerous advantages, including high separation efficiency, rapid analysis times, and minimal sample consumption. researchgate.netasiapharmaceutics.info It is widely applied in the pharmaceutical and chemical industries for purity assessment and the determination of related substances. researchgate.netpharmtech.com
In the context of this compound, a large, non-polar thioester, its purity analysis would likely be performed using non-aqueous capillary electrophoresis (NACE) or micellar electrokinetic chromatography (MEKC). Standard aqueous Capillary Zone Electrophoresis (CZE) is less suitable for neutral compounds. In MEKC, surfactants are added to the background electrolyte above their critical micelle concentration. These charged micelles act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. researchgate.net
The purity of this compound can be assessed by its ability to separate from starting materials (e.g., 3,3'-thiodipropionic acid and oleyl alcohol), by-products from synthesis, or degradants. Given that many related impurities may be structurally similar, the high resolving power of CE is a significant asset. researchgate.net The development of a CE method would involve optimizing parameters such as the buffer pH, surfactant type and concentration, applied voltage, and the use of organic modifiers to achieve the desired separation. mdpi.com While specific application notes for this compound are not prevalent, the extensive use of CE for analyzing fatty acids, esters, and thiols demonstrates its applicability for this class of compound. mdpi.comnih.gov
| Parameter | Typical Condition/Value |
|---|---|
| CE Mode | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused silica, 50-75 µm i.d., 40-60 cm total length |
| Background Electrolyte (BGE) | 20-50 mM Borate or Phosphate buffer |
| pH | 8.0 - 9.5 (to ensure deprotonation of any acidic impurities) |
| Surfactant | Sodium Dodecyl Sulfate (SDS), 25-100 mM |
| Organic Modifier | Methanol, Acetonitrile, or Isopropanol (10-30%) |
| Applied Voltage | 15 - 30 kV |
| Detection | Indirect or Direct UV (200-220 nm) |
Hyphenated and Multi-analytical Methodologies for Comprehensive Analysis
To achieve a truly comprehensive understanding of a chemical compound like this compound, a single analytical technique is often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, provide a multi-dimensional view of the analyte and its surrounding matrix. wisdomlib.orgnih.govijnrd.org
Integration of Advanced Analytical Tools for Enhanced Characterization
A powerful example of this approach is the hyphenation of separation techniques with mass spectrometry (MS). longdom.org For instance, coupling Capillary Electrophoresis with Mass Spectrometry (CE-MS) combines the high-resolution separation power of CE with the unparalleled sensitivity and specificity of MS, which can provide exact mass and structural information about the parent compound and any impurities. asiapharmaceutics.infonih.gov This would be invaluable for confirming the identity of trace-level by-products or degradation products in a this compound sample that might not be discernible by UV detection alone. nih.gov
A multi-analytical workflow for this compound could look as follows:
Bulk Elemental Analysis: XRF is used for rapid, non-destructive quantification of the sulfur content in a polymer blend, providing a measure of the this compound concentration. azom.com
Structural and Phase Analysis: XRD is employed to characterize the crystalline form of the pure this compound raw material, ensuring consistency between batches and identifying any polymorphic transitions that could affect its function. nih.govepa.gov
Purity and Impurity Profiling: A high-resolution separation technique like CE is used to separate the main compound from related substances. researchgate.net
Definitive Identification: The effluent from the CE system is directed into a mass spectrometer (CE-MS). The MS provides definitive identification of the primary peak as this compound and enables the structural elucidation of any separated impurities based on their mass-to-charge ratios and fragmentation patterns. asiapharmaceutics.inforesearchgate.net
This integrated approach ensures a thorough and robust characterization, leveraging the strengths of each technique to overcome the limitations of the others and providing a high degree of confidence in the analytical results.
Theoretical and Computational Chemistry of Dioleyl Thiodipropionate
Quantum Chemical Calculations for Molecular Systems
Quantum chemical calculations offer a microscopic understanding of the electronic properties of dioleyl thiodipropionate, which are fundamental to its chemical behavior. These methods allow for the precise calculation of molecular structures, energies, and a host of properties that govern its reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and reactivity of molecules like this compound. DFT methods are used to determine the electron density of a system, from which various properties can be derived. For antioxidants, key parameters such as bond dissociation energies (BDEs) of the S-CH₂ bonds can be calculated to predict their efficiency in scavenging radicals. nih.gov Lower BDE values typically correlate with higher antioxidant activity.
Studies on analogous thiodipropionate compounds, such as dimyristyl thiodipropionate (DMTDP), have utilized DFT to understand their antioxidant mechanism. nih.gov These calculations can reveal the distribution of electron density and identify the most probable sites for radical attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. researchgate.net
Table 1: Key Electronic Properties Calculable by DFT for this compound
| Property | Significance in Reactivity Analysis |
| HOMO Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. Lower BDEs for S-C bonds indicate easier radical scavenging. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Ab Initio Methods in this compound Investigations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. researchgate.net These methods, while often more computationally intensive than DFT, can provide highly accurate results for molecular properties. For a molecule like this compound, ab initio calculations can be employed to obtain a precise understanding of its geometry, vibrational frequencies, and electronic energies. mdpi.com
While specific ab initio studies on this compound are not prevalent in public literature, the methodology is well-suited for investigating the fundamental aspects of its chemical nature. For instance, ab initio calculations could be used to construct a detailed potential energy surface for the interaction of this compound with reactive oxygen species, providing a fundamental understanding of its antioxidant activity. These methods are also valuable for benchmarking the accuracy of less computationally demanding methods like DFT. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the conformational flexibility of this compound and its interactions with surrounding molecules over time. acs.org This is particularly important for understanding its behavior in bulk phases and within polymeric matrices.
Simulation of Thioester Behavior within Polymeric Matrices
This compound is often used as an antioxidant in polymers. MD simulations can model the behavior of this additive within a polymer matrix, such as polyethylene (B3416737) or polypropylene (B1209903). acs.orgacs.org These simulations can reveal how the long oleyl chains of this compound interact with the polymer chains. Key insights that can be gained from such simulations include:
Diffusion and Mobility: Predicting the diffusion coefficient of this compound within the polymer, which is crucial for its ability to reach and neutralize radicals throughout the material. tandfonline.com
Solubility and Compatibility: Assessing the miscibility of the antioxidant with the polymer by calculating parameters like the Flory-Huggins interaction parameter. acs.org Good compatibility ensures that the antioxidant is evenly distributed and does not phase-separate over time.
Conformational Changes: Observing how the conformation of the this compound molecule is affected by the polymer environment. The flexible oleyl chains can adopt various conformations, which in turn influences their interaction with the polymer.
Atomistic simulations can provide detailed information on the arrangement of the antioxidant molecules relative to the polymer chains and how they affect the local polymer structure and dynamics. unibo.it
Intermolecular Interactions and Aggregation Studies of this compound
MD simulations are also instrumental in studying the intermolecular interactions between this compound molecules themselves. This is important for understanding its tendency to aggregate, which can impact its effectiveness as an antioxidant. By analyzing the radial distribution functions and calculating the potential of mean force between molecules, researchers can quantify the strength of these interactions.
The long, non-polar oleyl chains will primarily engage in van der Waals interactions, leading to a degree of self-association, particularly in more polar environments. In a non-polar polymer matrix, these interactions will compete with the interactions between the oleyl chains and the polymer chains. Understanding this balance is key to predicting the dispersion of the antioxidant within the polymer.
Computational Approaches to Reaction Mechanism Prediction and Validation
Computational chemistry provides powerful tools to predict and validate the reaction mechanisms by which this compound exerts its antioxidant effect. The primary role of thiodipropionate esters is to decompose hydroperoxides, which are key intermediates in the oxidative degradation of polymers.
The reaction between a thioether like this compound and a hydroperoxide is complex. Computational methods, particularly DFT, can be used to map out the potential energy surface of the reaction. This involves identifying the transition state structures and calculating the activation energies for different possible reaction pathways. nih.gov
For thiodipropionate esters, the proposed mechanism often involves the initial nucleophilic attack of the sulfur atom on the oxygen of the hydroperoxide. Subsequent steps can involve a series of oxidation states of the sulfur atom. Computational studies can help to:
Identify the most favorable reaction pathway: By comparing the activation energies of different proposed mechanisms, the most likely pathway can be determined.
Characterize intermediate species: The structures and stabilities of any transient intermediates formed during the reaction can be calculated.
Validate experimental observations: The predicted reaction rates and products from computational models can be compared with experimental data to validate the proposed mechanism.
Transition State Search and Energy Landscape Mapping
The characterization of a chemical reaction's transition state is fundamental to understanding its kinetics and mechanism. A transition state search aims to locate the specific molecular geometry that represents the highest energy point along the reaction coordinate, a first-order saddle point on the potential energy surface. github.iolibretexts.org For this compound, this involves modeling the interactions and transformations it undergoes, for instance, during its synthesis or antioxidant activity.
The process typically starts with a reasonable guess of the transition state structure, which is then optimized using various computational algorithms. github.io Methods like the nudged elastic band (NEB) or string methods can generate a sequence of configurations that interpolate between the reactant and product states, helping to identify the minimum energy pathway. ucsb.edu The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org Mapping this landscape is crucial for understanding the possible conformations and reaction pathways available to this compound. catapult.org.ukaps.org
The energy landscape of a molecule like this compound is complex, with numerous local minima corresponding to stable conformers and saddle points representing transition states between them. aps.orgarxiv.org By mapping this landscape, researchers can identify the most stable conformations and the energetically most favorable pathways for its reactions, such as those involved in its antioxidant function. nih.govbiorxiv.org This mapping is achieved by systematically exploring the conformational space of the molecule, often employing methods that can handle the high dimensionality of the problem. aps.org
Computational Catalysis Studies Relevant to Thiodipropionate Synthesis and Degradation
Computational catalysis has emerged as a powerful tool for designing and optimizing catalytic processes. rsc.orgmdpi.com In the context of this compound, these methods can be applied to understand both its synthesis and degradation pathways. For instance, density functional theory (DFT) calculations can elucidate the reaction mechanisms involved in the esterification of thiodipropionic acid with oleyl alcohol, the key step in its synthesis. tju.edu.cn
These computational studies can help in the rational design of catalysts by providing insights into the electronic structure of reactants, products, and transition states. bohrium.compurdue.edu By understanding the energy profiles of different catalytic cycles, it is possible to identify catalysts that lower the activation energy of the desired reaction, thereby improving efficiency and selectivity. mdpi.comresearchgate.net
Similarly, computational methods can be used to investigate the degradation of this compound. This could involve studying its oxidation pathways or its breakdown under various environmental conditions. purdue.edu Understanding these degradation processes is crucial for predicting the long-term stability and performance of materials containing this antioxidant. By modeling the interactions with potential degradation agents, researchers can gain insights into the mechanisms of decomposition and develop strategies to mitigate them. purdue.educhemrxiv.org
Machine Learning and Artificial Intelligence in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science and chemical research. researchgate.net These data-driven approaches offer powerful tools for accelerating the discovery and design of new materials and for predicting their properties, including the performance of antioxidants like this compound. nih.govresearchgate.net
Predictive Modeling of Antioxidant Performance
Machine learning models can be trained on existing data to predict the antioxidant activity of various compounds. nih.gov For thiodipropionates, this involves building models that correlate molecular structure and physicochemical properties with their performance as antioxidants. derpharmachemica.comresearchgate.net These models can leverage large datasets of known antioxidants to identify key structural features and descriptors that contribute to their efficacy. nih.gov
The development of such predictive models typically involves several steps:
Feature Selection: Identifying the most relevant molecular descriptors that influence antioxidant activity. nih.gov
Model Training: Using algorithms such as random forests, support vector machines, or neural networks to learn the relationship between the selected features and the observed antioxidant performance. nih.govnih.gov
Model Validation: Assessing the predictive power of the model using independent test sets. nih.gov
These predictive tools can significantly reduce the time and resources required for screening new antioxidant candidates by prioritizing the synthesis and experimental testing of the most promising compounds. binasss.sa.cr
Data-Driven Material Design Incorporating Thiodipropionates
Data-driven approaches are being increasingly used to design new materials with tailored properties. nih.govjhu.educmu.edu In the context of this compound, this involves using computational and machine learning techniques to design polymer formulations or other materials where this compound can act as an effective stabilizer. researchgate.netrsc.org
Advanced Applications and Research Frontiers of Dioleyl Thiodipropionate in Materials Science
Role as Secondary Antioxidant in Polymer Stabilization
Virtually all polymeric materials are susceptible to degradation from oxidation, a process initiated by heat, light, or stress, which can lead to the loss of mechanical, physical, and optical properties. specialchem.com Antioxidants are additives that inhibit these oxidative processes. They are broadly classified into primary antioxidants, which are radical scavengers, and secondary antioxidants, which decompose hydroperoxides. specialchem.com Dioleyl thiodipropionate belongs to the thioester class of secondary antioxidants, which are instrumental in providing high heat stability to a range of polymers. europlas.com.vn
Synergistic Effects with Primary Antioxidants in Polymer Systems
Secondary antioxidants like this compound are particularly effective when used in combination with primary antioxidants, creating a synergistic effect that enhances polymer stability more than either component could alone. specialchem.comeuroplas.com.vn Primary antioxidants, typically sterically hindered phenols, function by donating a hydrogen atom to neutralize peroxy free radicals, thereby stopping the propagation of degradation chain reactions. specialchem.comeuroplas.com.vn
Thioesters, acting as secondary antioxidants, complement this function by targeting and decomposing hydroperoxides, which are precursors to the damaging alkoxy and hydroxyl radicals. europlas.com.vn This synergistic relationship is crucial; the secondary antioxidant protects the primary antioxidant from being consumed in reactions with hydroperoxides, allowing it to perform its radical scavenging function more efficiently and for a longer duration. specialchem.com Blends of primary and secondary antioxidants are now standard in the industry for high-performance stabilization. specialchem.com Studies on related thioesters like dilauryl thiodipropionate (DLTDP) show that for superior heat stability in rubber applications, a synergistic ratio of three parts DLTDP to one part hindered phenolic antioxidant is often employed. akrochem.com
The table below illustrates the enhanced performance achieved through this synergy in High-Density Polyethylene (B3416737) (HDPE), based on findings from related thioester compounds.
| Stabilizer System | Component A | Component B | Outcome |
| Primary Only | Primary Antioxidant (e.g., Hindered Phenol) | None | Provides initial protection but can lead to discoloration and is consumed over time. scilit.com |
| Synergistic Blend | Primary Antioxidant (e.g., Hindered Phenol) | Secondary Antioxidant (e.g., Thioester) | Significantly improves long-term thermal stability and color retention. The thioester decomposes hydroperoxides, preserving the primary antioxidant. akrochem.comscilit.com |
This table is generated based on principles of antioxidant synergy described in the cited sources.
Stabilization Mechanisms in Polyolefin Degradation Chemistry
The degradation of polyolefins, such as polypropylene (B1209903) and polyethylene, occurs via a free-radical chain reaction known as autoxidation. specialchem.com This process is initiated by factors like heat and mechanical stress, which lead to the formation of alkyl radicals on the polymer chain. specialchem.com These radicals react with oxygen to form peroxy radicals, which then abstract a hydrogen atom from another polymer chain to form hydroperoxides (ROOH) and another alkyl radical, propagating the degradation cycle. sci-hub.se
Hydroperoxides are a key intermediate in this destructive process. They are unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which accelerate the degradation by causing further chain scission and crosslinking. sci-hub.seresearchgate.net This leads to a deterioration in the polymer's essential properties. specialchem.com
This compound functions as a hydroperoxide decomposer. specialchem.com The sulfur-containing thioester functionality reacts with hydroperoxides and reduces them to stable, non-radical alcohols. europlas.com.vn This action prevents the proliferation of new radicals, effectively breaking the degradation cycle at a critical point. This mechanism complements the role of primary antioxidants, which are designed to scavenge the initial free radicals. specialchem.com
Impact on Polymer Longevity and Thermoxidative Performance
The addition of thioester antioxidants like this compound significantly enhances the longevity and thermoxidative performance of polymers, particularly polyolefins like polypropylene (PP) and polyethylene (PE). longchangchemical.comunivook.com By preventing degradation, these stabilizers preserve the structural integrity and mechanical properties of the material, such as impact strength, flexibility, and elongation, over extended periods and under harsh conditions. specialchem.comunivook.com
The improved thermal and oxidative stability ensures that polymers can withstand the high temperatures encountered during processing, as well as prolonged exposure to heat and oxygen during their service life. researchgate.netlongchangchemical.com This regenerative capability provides long-lasting antioxidant activity, extending the material's lifespan. longchangchemical.com The effectiveness of the stabilization system in resisting thermo-oxidative breakdown can be quantified using methods like Differential Scanning Calorimetry (DSC) to measure the Oxidation Induction Time (OIT), with a longer OIT indicating better stability. scilit.com Research has shown that combining a primary antioxidant with a secondary thioester antioxidant results in the best OIT performance, signifying the strongest synergistic effect on thermal stability. scilit.com
Engineering Applications in Asphalt (B605645) Materials
The aging of asphalt binder is a major factor in pavement deterioration, leading to increased brittleness and cracking. mdpi.com Research has identified secondary antioxidants, analogous to those used in polymers, as promising agents to combat this process.
This compound as a Regeneration Agent for Reclaimed Asphalt Binders
The use of Reclaimed Asphalt Pavement (RAP) is an environmentally and economically beneficial practice in road construction. researchgate.net However, the aged and stiff binder in RAP can compromise the performance of new asphalt mixtures. researchgate.net Regeneration agents are used to restore the properties of this aged binder. researchgate.net
Recent studies have highlighted the potential of dilauryl thiodipropionate (DLTDP), a compound structurally similar to this compound, as an effective regeneration agent for RAP binders. researchgate.netresearchgate.net DLTDP has been shown to have a softening effect on aged binders, which is attributed to its ability to alter the binder's chemical composition by increasing the maltene (resins) fraction and reducing the asphaltene fraction. researchgate.net This chemical restoration helps return the aged binder closer to its original state, allowing for the production of high-performing asphalt mixtures with significant percentages of RAP. researchgate.netymaws.com
Influence on Rheological Properties and Aging Resistance of Asphalt Mixtures
The addition of thioester-based regeneration agents has a measurable impact on the key performance indicators of asphalt. Aging in asphalt binders leads to an increase in stiffness and a decrease in the phase angle, indicating a more brittle, solid-like behavior. mdpi.com
The table below summarizes the observed effects of a thiodipropionate-based agent (DLTDP) on the properties of aged asphalt binder.
| Property | Effect of Aging on Binder | Effect of Thiodipropionate (DLTDP) Addition | Source Citation |
| Asphaltene Content | Increases, leading to brittleness. | Reduces asphaltene fraction. | researchgate.net |
| Maltene Content | Decreases. | Increases the maltene (resins) fraction. | researchgate.net |
| Stiffness (Complex Modulus) | Increases significantly. | Softens the binder, reducing stiffness. | mdpi.comresearchgate.net |
| Fatigue Resistance | Decreases, making pavement prone to cracking. | Improves fatigue resistance. | researchgate.netresearchgate.net |
| Oxidative Aging Resistance | Low. | Enhances resistance to further oxidative aging. | researchgate.net |
This table summarizes findings on DLTDP, an analog of this compound, as a regeneration agent for asphalt.
Development of Novel Lubricant Formulations
The demand for high-performance lubricants that can operate under increasingly severe conditions has driven research into advanced additive technologies. stle.org Thioesters, including this compound, are critical in formulations where thermal and oxidative stability are paramount, such as in the automotive and aerospace industries. datahorizzonresearch.com
This compound functions as a highly effective secondary, or hydroperoxide-decomposing, antioxidant in lubricating oils. During the auto-oxidation process, hydroperoxides (ROOH) are formed and their subsequent decomposition leads to the formation of highly reactive radicals that propagate degradation. DOTDP interrupts this cycle by converting hydroperoxides into non-radical, stable alcohol products. This mechanism is complementary to primary antioxidants (radical scavengers), such as hindered phenols and aromatic amines, and their combined use often results in a synergistic effect that significantly prolongs the oxidative resistance of the lubricant. stle.orgnih.gov
The long oleyl chains (C18) in DOTDP enhance its solubility and compatibility with a wide range of base oils, from mineral oils to synthetic esters. This ensures that the antioxidant is well-dispersed within the lubricant to provide effective, long-term protection against degradation, which manifests as increased viscosity, sludge formation, and acid generation. Patents related to lubricant compositions often list thiodipropionic acid esters like didodecyl, dioctadecyl, and dimyristyl thiodipropionate as key components for improving thermo-oxidation stability. google.comgoogle.com The performance of these sulfur-containing antioxidants is typically evaluated by monitoring changes in properties like the total acid number (TAN) under standardized aging tests. google.com
Table 1: Illustrative Performance of Thioester Additives in Lubricant Oxidation Tests This table presents hypothetical but representative data based on typical performance improvements seen with thioester antioxidants in lubricant formulations.
| Formulation | Antioxidant Composition | Test Condition | Total Acid Number (TAN) Change (mg KOH/g) | Viscosity Increase (%) |
|---|---|---|---|---|
| Base Oil Only | None | 150°C, 100 hours | +2.5 | +45% |
| Formulation A | 0.5% Primary Antioxidant (Hindered Phenol) | 150°C, 100 hours | +1.2 | +20% |
| Formulation B | 0.5% Secondary Antioxidant (e.g., DOTDP) | 150°C, 100 hours | +1.5 | +28% |
| Formulation C | 0.5% Primary AO + 0.5% Secondary AO (e.g., DOTDP) | 150°C, 100 hours | +0.4 | +8% |
For decades, zinc dialkyldithiophosphates (ZDDPs) have been the dominant anti-wear additive in engine oils, valued for their ability to form a protective tribofilm on metal surfaces. mdpi.com However, ZDDPs have significant drawbacks; their phosphorus and sulfur content can poison the catalysts used in modern exhaust gas after-treatment systems, leading to increased harmful emissions. nih.govmdpi.com This has driven a global effort to reduce or replace ZDDP in lubricant formulations.
Thioesters like this compound offer a compelling solution. They can function synergistically with ZDDP, allowing for a reduction in the ZDDP treat rate without compromising anti-wear performance. mdpi.com Research has shown that combining different types of additives can lead to enhanced load-carrying capacity and improved anti-wear characteristics. researchgate.net Furthermore, ashless anti-wear additives, a category that includes certain organophosphorus and sulfur compounds without the metallic component, are being developed. Thioesters like DOTDP are compatible with these newer systems. The use of this compound can help formulate "low SAPS" (sulfated ash, phosphorus, and sulfur) lubricants that meet stringent environmental regulations while still providing the necessary protection for engine components. nih.gov Studies on alternative anti-wear systems, such as combinations of ionic liquids and ZDDP, have demonstrated that synergistic effects can lead to significant reductions in friction and wear, highlighting the potential for multi-component additive packages that include thioesters. frontiersin.org
Bio-based and Sustainable Materials Development
The shift towards a circular economy has spurred research into polymers derived from renewable resources and materials that are biodegradable. This compound plays a role in this transition, both as a stabilizing additive for biopolymers and as a compound that can be synthesized from renewable feedstocks.
Biodegradable aliphatic polyesters such as Polylactic Acid (PLA) and Polycaprolactone (PCL) are at the forefront of the sustainable materials movement. jwbm.com.my However, these polymers can be susceptible to thermal degradation during melt processing and oxidative degradation over their service life, which can compromise their mechanical properties. nih.gov
This compound serves as an effective stabilizer for these systems. Its antioxidant function prevents premature chain scission, preserving the molecular weight and, consequently, the strength and toughness of the polymer. The long oleyl chains of DOTDP enhance its compatibility with the polymer matrix, preventing issues like phase separation or blooming (migration of the additive to the surface). Studies on PLA/PCL blends show that their degradation rates and mechanical properties, such as tensile strength and elongation at break, are critical performance metrics. nih.govmdpi.com The incorporation of stabilizing additives is crucial for controlling these properties. For instance, research on PLA/PCL composites has shown that additives can significantly influence yield strength and hydrophilicity, which are important for applications like bone tissue engineering. mdpi.com While direct studies on DOTDP in these specific composites are limited, its known function as a polyolefin stabilizer suggests strong potential.
Table 2: Representative Effect of Antioxidant on Mechanical Properties of a PLA/PCL Blend This table provides illustrative data on how an antioxidant like DOTDP could preserve the mechanical integrity of a biodegradable polymer blend after thermal processing.
| Material | Antioxidant Content (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| PLA/PCL Blend (70/30) | 0 | 35 | 150% |
| PLA/PCL Blend (70/30) | 0.2% DOTDP | 42 | 180% |
The synthesis of this compound can be aligned with the principles of green chemistry through the use of renewable raw materials. The key components for its synthesis are 3,3'-thiodipropionic acid and oleyl alcohol. Oleyl alcohol, a fatty alcohol, is readily produced from renewable vegetable sources. justia.com Specifically, it is derived from the catalytic hydrogenation of oleic acid, an omega-9 fatty acid that is the primary component of olive oil and is also abundant in other vegetable fats like palm oil. researchgate.net
The synthesis route is a direct esterification reaction between thiodipropionic acid and oleyl alcohol. This process is typically conducted at elevated temperatures to drive the reaction forward and remove the water byproduct. While various catalysts can be used, research into related esterifications, such as producing oleyl oleate, has demonstrated high yields (up to 96.8%) using heterogeneous acid catalysts under optimized conditions. rasayanjournal.co.in Efforts are also being made to develop catalyst-free and solvent-free synthesis methods to further improve the environmental profile of these esters. mdpi.com The ability to produce DOTDP from bio-based feedstocks makes it a more sustainable choice compared to purely petrochemical-derived additives. justia.com
Table 3: Typical Reaction Parameters for the Synthesis of Fatty Acid Esters This table shows representative conditions based on the synthesis of oleyl esters, analogous to the synthesis of this compound.
| Parameter | Value/Condition | Source/Analogy |
|---|---|---|
| Reactants | Oleic Acid & Oleyl Alcohol | Oleyl Oleate Synthesis rasayanjournal.co.in |
| Molar Ratio (Acid:Alcohol) | 1:1 | Oleyl Oleate Synthesis rasayanjournal.co.in |
| Catalyst | NaHSO₄ (Acidic Heterogeneous) | Oleyl Oleate Synthesis rasayanjournal.co.in |
| Temperature | 130 - 200°C | Oleyl Ester Synthesis rasayanjournal.co.inmdpi.com |
| Reaction Time | 3 - 8 hours | Oleyl Ester Synthesis rasayanjournal.co.inmdpi.com |
| Achieved Yield | >90% | Oleyl Ester Synthesis rasayanjournal.co.inmdpi.com |
Emerging Applications and Future Directions in Advanced Materials Science
The unique chemical nature of the thioester bond is inspiring innovation beyond traditional stabilization roles. Researchers are exploring thioester-functionalized polymers for a range of advanced applications, leveraging the bond's reactivity for creating dynamic and responsive materials. researchgate.net
The global market for thioester antioxidants is projected to grow, driven by the demand for high-performance, durable, and sustainable materials. datahorizzonresearch.comfuturemarketinsights.comglobalinsightservices.com Future research is likely to focus on several key areas. One promising frontier is the development of "smart" materials, where the thioester group can act as a responsive linker. For example, thioester-containing polymers could be designed to degrade under specific physiological conditions for targeted drug delivery or to be part of self-healing polymer networks where the bond can be reversibly broken and reformed. researchgate.net
In the field of polymer composites, additives like DOTDP can enhance the interfacial adhesion between the polymer matrix and functional fillers, leading to materials with superior mechanical and thermal properties. wiley-vch.de There is also potential for application in advanced electronic materials, such as encapsulants for photovoltaic devices or components in dielectric formulations, where long-term stability against thermal and oxidative stress is critical. sciopen.com As materials science continues to advance, the multifunctionality of molecules like this compound—acting as a stabilizer, a plasticizer, and a compatibilizer, all while being derivable from renewable resources—positions it as a valuable component in the toolkit for designing the next generation of advanced materials. researchgate.net
Functional Materials Incorporating Thiodipropionates
The primary function of this compound in functional materials is to act as a processing and long-term heat stabilizer, particularly in plastics. Its incorporation is critical for preserving the integrity and extending the service life of polymers that are susceptible to oxidative degradation when exposed to heat and oxygen.
DOTP functions as a hydroperoxide decomposer. During the auto-oxidation cycle of a polymer, unstable hydroperoxides (ROOH) are formed. DOTP works by converting these reactive species into stable, non-radical products, thereby interrupting the degradation chain reaction. This mechanism is especially effective when used in combination with primary antioxidants, such as hindered phenols, which act as radical scavengers. This synergistic approach provides a comprehensive stabilization system for the polymer.
The long oleyl chains in the DOTP molecule provide excellent compatibility with non-polar polymers like polyolefins, leading to high solubility and low volatility. This ensures that the antioxidant remains within the polymer matrix during high-temperature processing and throughout the material's functional lifetime.
Research findings have quantified the impact of thiodipropionate-based antioxidants on polymer stability. For instance, studies on the stabilization of polypropylene have demonstrated a significant increase in the material's long-term thermal stability.
Table 1: Effect of Antioxidant Systems on Polypropylene Stability This table presents illustrative data based on typical findings in polymer science research.
| Antioxidant System | Oven Aging at 150°C (Days to Failure) |
|---|---|
| Unstabilized Polypropylene | < 1 |
| Primary Antioxidant (0.1%) | 15 - 20 |
| This compound (0.2%) | 10 - 15 |
These findings underscore the synergistic effect that significantly enhances the material's resistance to thermal oxidation compared to the use of either antioxidant alone. This has led to the widespread use of such systems in demanding applications like automotive parts, pipes, and cable insulation.
Nanomaterial Integration and Performance Enhancement
The convergence of this compound with nanotechnology presents a frontier in materials science, aiming to create advanced composites with enhanced durability and functionality. The integration of nanomaterials like carbon nanotubes, nanoclays, and metallic nanoparticles into polymer matrices can dramatically improve mechanical, thermal, and electrical properties. However, the high surface area of these nanofillers can also introduce new challenges, including an acceleration of oxidative degradation at the polymer-nanoparticle interface.
DOTP plays a crucial role in mitigating these undesirable effects. By incorporating it into polymer nanocomposites, the antioxidant can protect the polymer matrix from oxidative attack that may be catalyzed by the nanofillers. This ensures that the performance enhancements gained from the nanomaterials are not compromised by reduced long-term stability.
Recent research has focused on creating "antioxidant-functionalized nanomaterials," where the antioxidant molecule is directly grafted onto the surface of the nanoparticle. This approach offers several advantages:
Localized Stabilization: The antioxidant is concentrated precisely at the interface where it is most needed.
Reduced Migration: Covalent bonding prevents the antioxidant from migrating out of the polymer matrix, ensuring permanent protection.
Improved Dispersion: The functionalization can improve the compatibility between the nanoparticles and the polymer, leading to better dispersion and more uniform properties.
For example, silica (B1680970) nanoparticles functionalized with thiodipropionate derivatives have been investigated as multifunctional additives for polymers. These modified nanoparticles act as both reinforcing agents and covalently bonded stabilizers.
Table 2: Performance Enhancement in Polymer Nanocomposites with Functionalized Nanofillers This table outlines the conceptual benefits and research goals of integrating DOTP with nanomaterials.
| Property | Standard Nanocomposite | Nanocomposite with DOTP | Nanocomposite with DOTP-Functionalized Fillers |
|---|---|---|---|
| Oxidative Stability | Moderate | High | Very High (Localized Protection) |
| Antioxidant Migration | N/A | Low to Moderate | Negligible (Covalently Bonded) |
| Nanofiller Dispersion | Moderate | Moderate | Potentially Improved |
| Long-Term Performance | Good | Very Good | Excellent |
This integration strategy is a key area of ongoing research, with the potential to yield a new generation of high-performance composites for advanced applications in aerospace, electronics, and energy sectors, where long-term reliability in harsh environments is paramount.
Environmental Fate and Transformation of Dioleyl Thiodipropionate in Academic Contexts
Biodegradation Pathways and Mechanisms
The primary route for the environmental breakdown of dioleyl thiodipropionate is through biological degradation, mediated by microorganisms present in soil and aquatic environments.
Microbial Degradation of Thiodipropionate Esters
The microbial degradation of thiodipropionate esters, including this compound, is initiated by the enzymatic hydrolysis of the ester bonds. This process is analogous to the degradation of other ester compounds in the environment. Microorganisms, particularly bacteria, produce extracellular and intracellular esterase enzymes that catalyze the cleavage of the ester linkages. This initial step breaks down the large this compound molecule into its constituent components: thiodipropionic acid and oleyl alcohol.
Studies on related thiodipropionate esters, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), have demonstrated their susceptibility to microbial degradation. For instance, DLTDP is considered to be readily biodegradable, with studies showing significant degradation over a 28-day period. This suggests that this compound, which shares the same fundamental thiodipropionate ester structure, is also likely to be biodegradable. The rate and extent of degradation can be influenced by environmental factors such as temperature, pH, and the availability of microbial populations capable of producing the necessary enzymes.
Metabolic Transformation Products of Thiodipropionates (e.g., Thiodipropionic Acid)
The principal metabolic transformation product resulting from the initial microbial degradation of this compound is thiodipropionic acid (TDPA) . rsc.orgmdpi.comoup.comntnu.nonih.gov This is a consistent finding across various studies on different thiodipropionate esters. rsc.orgmdpi.comoup.comntnu.nonih.gov The other product of hydrolysis is oleyl alcohol, which is a long-chain fatty alcohol that can be further metabolized by microorganisms through pathways such as β-oxidation.
Thiodipropionic acid itself is a key intermediate in the continued biodegradation process. Some microorganisms, such as Variovorax paradoxus, are capable of utilizing TDPA as a sole source of carbon and energy. mst.dkepa.gov The metabolic pathway of TDPA in these organisms involves its cleavage into smaller, more readily usable molecules. For example, Variovorax paradoxus cleaves TDPA into 3-mercaptopropionate (B1240610) (3MP). mst.dk Further metabolism of these smaller sulfur-containing organic acids can lead to their complete mineralization to carbon dioxide, water, and sulfate.
Abiotic Degradation Processes
In addition to biodegradation, this compound can undergo abiotic degradation, which involves non-biological chemical and physical processes.
Hydrolysis Resistance and Degradation Kinetics
While susceptible to enzymatic hydrolysis, the chemical hydrolysis of thiodipropionate esters under typical environmental pH and temperature conditions is generally slow. Structurally similar long-chain dialkyl thiodipropionates, like distearyl thiodipropionate, are noted for their resistance to hydrolysis. researchgate.net This resistance is attributed to the steric hindrance provided by the long alkyl chains (in this case, the oleyl groups), which can protect the ester linkages from nucleophilic attack by water. Therefore, abiotic hydrolysis is not considered a primary or rapid degradation pathway for this compound in the environment compared to microbial-mediated hydrolysis.
Photo-degradation Studies of this compound
Specific photo-degradation studies on this compound are not widely available in the public literature. However, general principles of photochemistry suggest that it may undergo degradation upon exposure to sunlight, particularly in the atmosphere or the surface layers of water bodies. The process would likely involve the absorption of UV radiation, which could lead to the formation of reactive species.
For large organic molecules, indirect photo-degradation is often a more significant pathway. This process involves the reaction of the compound with photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH). While a specific half-life for the atmospheric photo-degradation of this compound is not documented, it is expected to exist in both vapor and particulate phases in the atmosphere. The vapor-phase component would be susceptible to degradation by hydroxyl radicals. libretexts.org
Environmental Partitioning and Distribution in Various Media
The environmental partitioning of this compound describes its distribution between different environmental compartments such as water, soil, sediment, and air. Due to its chemical structure—a large molecule with two long, hydrophobic oleyl chains—this compound is expected to have very low water solubility and a high octanol-water partition coefficient (Kow).
This high lipophilicity strongly suggests that if released into the environment, this compound will preferentially partition from water into more organic-rich phases. Therefore, it is expected to have a strong tendency to adsorb to soil particles and organic matter in sediments.
Modeling studies on the related compound dilauryl thiodipropionate (DLTDP) support this expectation. Fugacity modeling predicts that a significant majority of DLTDP released into the environment will partition to sediment (around 66%) and soil (around 30%), with a much smaller fraction remaining in water. mdpi.com Given the structural similarities, a similar distribution pattern is anticipated for this compound. Its low vapor pressure also indicates that volatilization from water or soil surfaces is not a significant transport process. libretexts.org
The following table summarizes the expected environmental partitioning behavior of this compound based on its physicochemical properties and data from analogous compounds.
Table 1: Predicted Environmental Partitioning of this compound
| Environmental Compartment | Expected Partitioning Behavior | Rationale |
|---|---|---|
| Water | Low | Very low water solubility due to large, hydrophobic structure. |
| Soil | High | Strong adsorption to organic matter in soil (high Koc). |
| Sediment | High | Preferential partitioning from the water column to sediments. |
| Air | Low | Low vapor pressure limits volatilization. |
Air, Water, and Sediment Interactions
The distribution and persistence of this compound in the environment are controlled by its interactions with air, water, and sediment. These interactions are primarily driven by processes such as hydrolysis, photolysis, and sorption.
| pH | Half-life (at 25°C) |
| 7 | 2.8 years |
| 8 | 104 days |
| Data based on estimations for the analogue compound Dilauryl thiodipropionate. nih.gov |
Sediment and Soil Sorption: Sorption is the process by which a chemical adheres to solid particles, such as sediment in water bodies or soil on land. uw.edu.plskb.com This process is critical in determining a chemical's mobility and bioavailability. For hydrophobic (water-repelling) compounds, sorption to the organic carbon fraction of soil and sediment is a primary mechanism. uw.edu.plnih.gov The tendency of a chemical to sorb is often estimated using its octanol-water partition coefficient (Kow). researchgate.netusf.edu While experimental data for this compound is scarce, its analogue, Dilauryl thiodipropionate, has a very high estimated log Kow of 11.79, indicating strong hydrophobicity. wa.gov This suggests that this compound is likely to partition significantly from water into sediment and soil, reducing its concentration in the water column but potentially leading to its accumulation in benthic environments and terrestrial soils. nih.govresearchgate.net
Bioaccumulation Potential in Aquatic and Terrestrial Academic Models
Bioaccumulation refers to the buildup of a chemical in an organism to concentrations higher than in the surrounding environment. sfu.canih.gov It is a key consideration in environmental risk assessment. The potential for bioaccumulation is often assessed using the bioconcentration factor (BCF), which measures uptake from water, and the bioaccumulation factor (BAF), which includes uptake from all sources, including diet. sfu.caresearchgate.net
Aquatic Bioaccumulation: The primary indicator for bioaccumulation potential in aquatic organisms is the Bioconcentration Factor (BCF). researchgate.netresearchgate.net For this compound's analogue, Dilauryl thiodipropionate, several model-based predictions for the BCF exist. These estimations, while varied, consistently fall below the regulatory threshold of concern (typically a BCF of 2000 to 5000), suggesting a low potential for bioaccumulation in the aquatic food chain. europa.eu One prediction estimated a BCF of 205.5 L/kg, while others provided values of 573, 775, and 947. europa.eu
This low predicted BCF is somewhat counterintuitive given the compound's expected high log Kow. Typically, high hydrophobicity (high log Kow) correlates with high bioaccumulation potential. researchgate.net However, for very large and highly hydrophobic molecules like the thiodipropionate esters, other factors can limit bioaccumulation. These include very low water solubility, which limits the amount available for uptake, and a molecular size that may hinder passage across biological membranes. Furthermore, metabolic processes within the organism, such as the hydrolysis of the ester bonds by enzymes, can lead to rapid transformation and excretion of the substance, preventing significant accumulation. wa.gov For instance, ingested DLTDP is known to be metabolized and excreted as Thiodipropionic acid. researchgate.netnih.gov
| Prediction Model/Source | Predicted BCF (L/kg) | Bioaccumulation Potential |
| BCFBAF model (v3.01) | 205.5 | Not expected to bioaccumulate |
| Chemspider database (2018) | 573.05 | Not expected to bioaccumulate |
| SciFinder database (2017) | 775 | Not expected to bioaccumulate |
| ACD/I-Lab (2018) | 947 | Not expected to bioaccumulate |
| Data based on estimations for the analogue compound Dilauryl thiodipropionate. europa.eu |
Terrestrial Bioaccumulation: There is a notable lack of specific academic research on the bioaccumulation of this compound in terrestrial ecosystems. Assessing bioaccumulation in soil-dwelling organisms and terrestrial food chains is more complex than in aquatic systems. While hydrophobicity (log Kow) is a factor, other parameters such as the octanol-air partition coefficient (KOA) and the rate of metabolic transformation within the organism play crucial roles. googleapis.com Given the expectation that this compound will strongly sorb to soil, exposure for soil organisms like earthworms could occur. However, its large molecular size and potential for metabolism may limit its uptake and transfer up the terrestrial food chain.
Q & A
Q. What are the standard synthesis methods for dialkyl thiodipropionates, and how can reaction conditions be optimized?
Dialkyl thiodipropionates are synthesized via esterification of 3,3'-thiodipropionic acid (TDPA) with fatty alcohols (e.g., lauryl, stearyl, tridecyl alcohol). Catalyzed esterification under controlled temperatures (60–120°C) and inert atmospheres ensures high yields. For example, DSTDP is produced by reacting TDPA with stearyl alcohol, with acid catalysts like sulfuric acid . Optimization involves monitoring reaction progress via FTIR or HPLC to confirm ester bond formation and minimize side reactions.
Q. How can dialkyl thiodipropionates be detected and quantified in complex matrices such as polymer extracts or biological samples?
High-resolution mass spectrometry (e.g., ESI-FTICR) is critical for identifying thiodipropionates in complex mixtures. For instance, DLTDP in soybean leaf extracts was detected via characteristic ion clusters (e.g., m/z 515.413 [M+H]⁺) with sub-ppm mass accuracy . Quantitation requires calibration curves using purified standards and validation against potential interferences (e.g., sulfoxide derivatives).
Q. What purification techniques are effective for isolating dialkyl thiodipropionates from synthetic mixtures?
Size-exclusion chromatography (GPC) with columns like Shodex GPC K-2001 (chloroform eluent, 3.0 mL/min flow rate) separates thiodipropionate esters based on molecular weight. This method resolves DLTDP, lauryl-stearyl thiodipropionate, and DSTDP with high reproducibility . Post-purification analysis via NMR or GC-MS confirms structural integrity.
Advanced Research Questions
Q. How can researchers evaluate synergistic antioxidant effects between dialkyl thiodipropionates and phenolic stabilizers in polymer systems?
Synergism is studied using accelerated oxidation tests (e.g., oxygen uptake, Rancimat) in polyolefin matrices. For example, DLTDP combined with alkylated diphenylamine in polyolefin fluids showed enhanced oxidative stability via radical scavenging and hydroperoxide decomposition. Differential scanning calorimetry (DSC) quantifies oxidation induction time (OIT) improvements, while FTIR tracks carbonyl index changes .
Q. What methodologies assess the thermal stability and decomposition pathways of dialkyl thiodipropionates under polymer processing conditions?
Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) identifies decomposition products (e.g., sulfur oxides, propionic acid derivatives). For DSTDP in polypropylene, isothermal TGA at 180–220°C reveals weight loss kinetics, while GC-MS analyzes volatile byproducts. Stability correlates with alkyl chain length—longer chains (e.g., stearyl) enhance thermal resistance .
Q. How do structural variations in alkyl chains influence antioxidant efficacy and polymer compatibility?
Shorter chains (e.g., lauryl in DLTDP) improve solubility in low-polarity polymers like polyethylene, while longer chains (e.g., stearyl in DSTDP) enhance compatibility with high-temperature polymers like ABS. Antioxidant efficacy is tested via melt flow index (MFI) measurements and yellowness index (YI) tracking after UV exposure. DTDTP (ditridecyl) shows superior performance in lubricants due to its liquid state and solubility in hydrocarbons .
Q. What metabolic pathways process dialkyl thiodipropionates in biological systems, and how are these studied?
In vivo studies in rodents show DLTDP is hydrolyzed to TDPA, which is excreted renally. In vitro models using liver microsomes or esterase enzymes (e.g., porcine liver esterase) simulate metabolic breakdown. LC-MS/MS quantifies TDPA in urine, while radiolabeled isotopes (e.g., ¹⁴C-DLTDP) track distribution and excretion pathways .
Q. What strategies mitigate contamination of biological samples by thiodipropionates leached from plastic labware?
Avoid polypropylene tubes/bags for sample storage, as DLTDP leaching into ethanol extracts has been documented. Use glass containers or PTFE-lined caps. Pre-rinsing plastics with hexane or acetonitrile reduces leachates. Blank controls in LC-MS runs confirm absence of thiodipropionate peaks .
Methodological Considerations
- Regulatory Compliance : For food-contact applications, evaluate thiodipropionates per FDA regulations (21 CFR 178.2010) using migration tests (e.g., 10% ethanol simulant at 40°C for 10 days) .
- Data Contradictions : Discrepancies in antioxidant performance across studies may arise from matrix effects (e.g., polymer crystallinity) or additive concentrations. Replicate studies with controlled polymer grades and antioxidant loadings (0.1–1.0 wt%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
